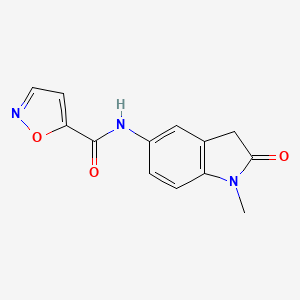

N-(1-甲基-2-氧代吲哚啉-5-基)异噁唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

生物激活和解毒途径对与 N-(1-甲基-2-氧代吲哚啉-5-基)异噁唑-5-甲酰胺密切相关的异噁唑衍生物的研究阐明了人肝微粒体中的新型生物激活途径。例如,特定衍生物的异噁唑环可以经历酶催化的裂解,导致形成潜在的反应性中间体。这些中间体随后可以与细胞亲核试剂(如谷胱甘肽)反应,表明这些化合物可能在体内被解毒的机制 (Yu 等人,2011)。

有机合成中的催化应用异噁唑-3-甲酰胺衍生物已被用作钯催化的 C(sp³)-H 键活化的双齿辅助剂,证明了它们在 α-氨基丁酸衍生物的选择性和高效芳基化和烷基化中的用途。该应用不仅展示了异噁唑衍生物在有机合成中的多功能性,还展示了它们生成新型 γ-取代非天然氨基酸的潜力,这可能对药物化学和药物发现产生影响 (Pasunooti 等人,2015)。

抗癌活性多项研究集中于异噁唑-5-甲酰胺衍生物的抗癌活性。含有 2-氧代吲哚啉核的化合物对各种癌细胞系(包括人肺腺癌细胞 (A549))表现出显着的抑制作用。这些发现表明,对异噁唑-5-甲酰胺结构的修饰可以产生有效的抗癌剂,可能为癌症治疗提供新的途径 (Ai 等人,2017)。

新型合成途径和化学生物学对异噁唑和相关杂环化合物的化学研究不断揭示新的合成途径和机制。例如,3-甲基异噁唑-5-甲酰胺和相关化合物的合成展示了异噁唑丰富的化学性质,可用于开发新的治疗剂或生物探针 (Martins 等人,2002)。

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles . Furthermore, a nano-emulgel strategy has been used to improve the permeability of potent compounds into cancer cells .

作用机制

Target of Action

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide, also known as MI5C, is a synthetic compound that has been of increasing interest in scientific research due to its potential applications in various fields These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some indole derivatives have been reported to show inhibitory activity against certain viruses

Biochemical Pathways

For example, some indole derivatives have been reported to inhibit the replication of certain viruses, affecting the viral life cycle .

Result of Action

For example, they were shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .

属性

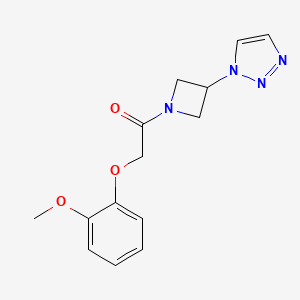

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-16-10-3-2-9(6-8(10)7-12(16)17)15-13(18)11-4-5-14-19-11/h2-6H,7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINCSXUOEKXYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone](/img/structure/B2946199.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone](/img/structure/B2946202.png)

![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2946204.png)

![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2946206.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2946211.png)

![1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2946217.png)

amine](/img/structure/B2946218.png)

![3-[[(6-Methoxynaphthalen-2-yl)methylamino]methyl]benzonitrile](/img/structure/B2946222.png)